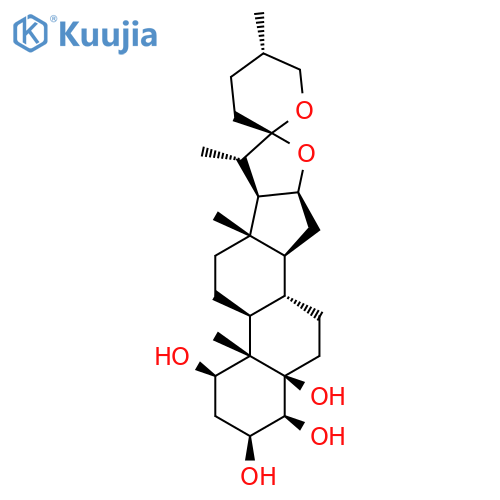Cas no 17934-59-7 (Convallagenin B)
コンバラゲニンB(Convallagenin B)は、天然に存在するステロイドサポゲニンの一種であり、特に強心作用や抗炎症作用を持つことで知られています。化学的にはスピロスタン骨格を有し、生体活性が高いことが特徴です。この化合物は、心臓機能の改善や細胞保護効果に関する研究で注目されており、医薬品開発や機能性食品への応用が期待されています。また、その特異的な構造から、他のサポゲニン類と比べて高い選択性を示す点が優位性として挙げられます。安定性に優れ、生体利用効率が良好なため、製剤化の際の利点も報告されています。

Convallagenin B structure
商品名:Convallagenin B
Convallagenin B 化学的及び物理的性質
名前と識別子
-
- Convallagenin B
- (25S)-5β-Spirostane-1β,3β,4β,5-tetrol
- (25S)-spirostan-1beta,3beta,4beta,5beta-tetrol
- Convallagenin B
- 17934-59-7
- AKOS040762550
- (1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18-tetrol
- (25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol
- LMST01080035
- CHEBI:185340
- CS-0203990
-
- インチ: InChI=1S/C27H44O6/c1-14-5-10-27(32-13-14)15(2)22-20(33-27)11-18-16-6-9-26(31)23(30)19(28)12-21(29)25(26,4)17(16)7-8-24(18,22)3/h14-23,28-31H,5-13H2,1-4H3/t14-,15-,16+,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27+/m0/s1
- InChIKey: FLDVFDQHJBXYFP-PBVSVCIJSA-N
- ほほえんだ: C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@]6([C@@]5([C@@H](C[C@@H]([C@@H]6O)O)O)C)O)C)C)OC1
計算された属性
- せいみつぶんしりょう: 464.31378912g/mol
- どういたいしつりょう: 464.31378912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 0
- 複雑さ: 806
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 580.5±50.0 °C at 760 mmHg
- フラッシュポイント: 304.9±30.1 °C
- じょうきあつ: 0.0±3.7 mmHg at 25°C
Convallagenin B セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Convallagenin B 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN5313-1 mL * 10 mM (in DMSO) |
Convallagenin B |
17934-59-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TN5313-5mg |
Convallagenin B |
17934-59-7 | 5mg |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN5313-1 ml * 10 mm |
Convallagenin B |
17934-59-7 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
| TargetMol Chemicals | TN5313-5 mg |
Convallagenin B |
17934-59-7 | 98% | 5mg |
¥ 4,040 | 2023-07-11 |
Convallagenin B 関連文献
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
17934-59-7 (Convallagenin B) 関連製品
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
